molecular formula C15H14O3 B3229273 Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate CAS No. 128460-75-3

Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate

Cat. No.: B3229273
CAS No.: 128460-75-3
M. Wt: 242.27 g/mol
InChI Key: POJIUVINPMTBGN-UHFFFAOYSA-N
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Description

Methyl 3’-methoxy[1,1’-biphenyl]-3-carboxylate is an organic compound belonging to the biphenyl family. This compound features a biphenyl core with a methoxy group at the 3’ position and a carboxylate ester group at the 3 position. Biphenyl derivatives are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3’-methoxy[1,1’-biphenyl]-3-carboxylate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids in the presence of a palladium catalyst . The general reaction conditions include:

    Reagents: Aryl halide, boronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), and solvent (e.g., toluene or ethanol).

    Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen) at elevated temperatures (e.g., 80-100°C) for several hours.

Industrial Production Methods: Industrial production of biphenyl derivatives, including Methyl 3’-methoxy[1,1’-biphenyl]-3-carboxylate, often involves scalable synthetic methodologies such as the Suzuki–Miyaura coupling . These methods are optimized for high yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions: Methyl 3’-methoxy[1,1’-biphenyl]-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylate ester can be reduced to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl core.

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of 3’-hydroxy[1,1’-biphenyl]-3-carboxylate.

    Reduction: Formation of 3’-methoxy[1,1’-biphenyl]-3-methanol.

    Substitution: Formation of various substituted biphenyl derivatives depending on the reagent used.

Mechanism of Action

The mechanism of action of Methyl 3’-methoxy[1,1’-biphenyl]-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

  • Methyl 4’-methoxy[1,1’-biphenyl]-4-carboxylate
  • Methyl 2’-methoxy[1,1’-biphenyl]-2-carboxylate
  • Methyl 3’-hydroxy[1,1’-biphenyl]-3-carboxylate

Comparison: Methyl 3’-methoxy[1,1’-biphenyl]-3-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and properties. For example, the position of the methoxy group can affect the compound’s electronic distribution and steric hindrance, leading to differences in reaction rates and product selectivity .

Properties

IUPAC Name

methyl 3-(3-methoxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-17-14-8-4-6-12(10-14)11-5-3-7-13(9-11)15(16)18-2/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POJIUVINPMTBGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

n.m.r δ values include 1.47 (t, 2.9 H), 4.04 (s, 0.8 H), 4.50 (q, 1.46 H), 7.67 (t, 1 H), 7.97-7.99 (m, 2 H), 8.10-8.16 (m, 1 H), 8.29 (d, 1 H), 8.43-8.48 (m, 1 H), 8.86-8.87 (m, 1 H); from 2-bromo-6-pyridine-carboxylic acid ethyl ester (1.2 g) in toluene (20 mL), tetrakis(triphenylphosphine) palladium(0) (181 mg), 2 M aqueous sodium carbonate (3.3 mL) , and 3-nitrophenylboronic acid (1.0 g) in methanol (5 mL).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five
Quantity
181 mg
Type
catalyst
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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